molecular formula C9H9ClO2 B14044277 1-Chloro-1-(4-hydroxyphenyl)propan-2-one

1-Chloro-1-(4-hydroxyphenyl)propan-2-one

Cat. No.: B14044277
M. Wt: 184.62 g/mol
InChI Key: PRMYMFPEFOWGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(4-hydroxyphenyl)propan-2-one is a chlorinated aromatic ketone with the molecular formula C₉H₉ClO₂. Its structure comprises a propan-2-one backbone substituted with a chlorine atom and a 4-hydroxyphenyl group at the α-carbon (Figure 1). It serves as a precursor in heterocyclic chemistry, particularly for pyrazole and chalcone derivatives, due to its reactive α-chloro ketone moiety .

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

1-chloro-1-(4-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H9ClO2/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-5,9,12H,1H3

InChI Key

PRMYMFPEFOWGMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)O)Cl

Origin of Product

United States

Preparation Methods

Electrophilic Substitution of 4-Hydroxyphenylpropan-1-one with Hydrochloric Acid and Paraformaldehyde

One classical approach involves the electrophilic substitution reaction on 4-hydroxyphenylpropan-1-one using paraformaldehyde and concentrated hydrochloric acid. This method yields chloromethyl derivatives which can be further converted to the target compound.

  • Procedure : A mixture of 4-hydroxyphenylpropan-1-one (0.15 mol) and concentrated hydrochloric acid (90 cm³) is stirred at controlled temperature for approximately 4.5 hours. The reaction leads to the formation of 3-chloromethyl-4-hydroxyphenylpropan-1-one as a solid precipitate.
  • Isolation : The product is collected by suction filtration, washed with water, and crystallized from benzene or ethyl acetate.
  • Yield and Purity : Yields reported are in the range of 57–75%, with melting points around 132–136°C, indicating good purity.

This intermediate can be further transformed into 1-chloro-1-(4-hydroxyphenyl)propan-2-one by oxidation or rearrangement steps, although specific details on this conversion are less documented in the available literature.

Nucleophilic Substitution via Reaction with Epichlorohydrin under Mechanochemical Conditions

A more recent and sustainable method employs mechanochemical synthesis to prepare chlorinated phenolic ketones, including derivatives closely related to this compound.

  • Reagents : Phenol derivatives (including 4-hydroxyphenyl compounds) react with epichlorohydrin in the presence of a minimal amount of solvent (e.g., isopropanol) under ball-milling conditions.
  • Conditions : Milling at 30 Hz in a PTFE jar with a stainless steel ball for 120–140 minutes at room temperature.
  • Work-up : After milling, the mixture is extracted with dichloromethane, washed with sodium hydroxide solution to remove unreacted phenol and side products, dried, and concentrated.
  • Yields : This method achieves isolated yields of 65–85% for intermediates analogous to this compound, with significantly reduced reaction times and solvent usage compared to traditional reflux methods.

This mechanochemical approach offers an environmentally friendly and efficient alternative to solution-phase synthesis, minimizing side reactions and purification steps.

Chlorination of 4-Hydroxyphenylpropan-2-one Derivatives

Another method involves direct chlorination of 4-hydroxyphenylpropan-2-one or related ketones using hydrochloric acid or other chlorinating agents under controlled temperature.

  • Typical Conditions : Stirring the ketone with concentrated hydrochloric acid at elevated temperatures (~80°C) for extended periods (up to 15 hours).
  • Isolation : After reaction completion, the mixture is cooled, and the product is isolated by filtration, followed by crystallization.
  • Purification : Distillation or recrystallization from suitable solvents such as ethyl acetate or benzene.
  • Yields and Physical Data : Yields can reach up to 75%, with melting points consistent with literature values for this compound.

This classical approach remains relevant for large-scale synthesis but requires careful control to avoid over-chlorination or side reactions.

Summary Table of Preparation Methods

Method No. Starting Material Reagents/Conditions Reaction Time Yield (%) Purification Notes Reference
1 4-Hydroxyphenylpropan-1-one Paraformaldehyde, Conc. HCl, reflux 4.5 hours 57–75 Filtration, crystallization Electrophilic substitution to chloromethyl intermediate
2 4-Hydroxyphenyl derivative Epichlorohydrin, isopropanol, ball milling (30 Hz) 120–140 minutes 65–85 Basic extraction, drying Mechanochemical synthesis, green chemistry approach
3 4-Hydroxyphenylpropan-2-one Concentrated HCl, 80°C, stirring 15 hours ~75 Filtration, crystallization, distillation Direct chlorination, classical method

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the chloro group results in the formation of 1-(4-hydroxyphenyl)propan-2-one .

Scientific Research Applications

1-Chloro-1-(4-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-1-(4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro group can undergo nucleophilic substitution reactions. These interactions contribute to the compound’s biological activities and potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Substituents Key Features References
1-Chloro-1-(4-hydroxyphenyl)propan-2-one C₉H₉ClO₂ 4-hydroxyphenyl, α-Cl Polar, hydrogen-bonding capability, reactive α-Cl for nucleophilic substitution
1-Chloro-1-(4-fluorophenyl)propan-2-one C₉H₈ClFO 4-fluorophenyl, α-Cl Higher electronegativity (F vs. OH), reduced H-bonding, lipophilic
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₃ClO 4-chlorophenyl, cyclopropyl Steric hindrance from cyclopropane, altered conformational stability
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₁ClO₂ 4-hydroxyphenyl, enone system Conjugated enone for UV activity, potential for Michael addition reactions
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one C₁₀H₁₁ClN₂O₂ 4-methoxyphenyl hydrazine, α-Cl Planar hydrazinylidene group, N–H⋯O hydrogen bonds in crystal packing

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The 4-hydroxyphenyl group in the target compound enhances solubility via hydrogen bonding, whereas the 4-fluorophenyl analog () exhibits greater lipophilicity due to fluorine’s electronegativity .
  • Steric Effects : The cyclopropyl group in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one introduces steric constraints, reducing reactivity at the α-carbon compared to the unhindered target compound .
  • Conjugation Effects : Chalcone derivatives like 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one () feature extended π-conjugation, enabling applications in photochemistry and materials science .
Crystallographic and Hydrogen-Bonding Behavior

Table 2: Hydrogen-Bonding Patterns in Crystal Structures

Compound Name Hydrogen-Bond Motif Space Group Implications References
This compound O–H⋯O (hydroxyl to ketone) Not reported Enhanced solubility and crystal packing
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one N–H⋯O (hydrazine to ketone) P2₁/c Chains along [2 0 1] direction
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate N–H⋯O and C–H⋯O P2₁/c Layered supramolecular architecture

Key Insights :

  • The hydroxyl group in the target compound likely forms O–H⋯O bonds, similar to 4′-chloro-4-methoxychalcone (), but direct crystallographic data are absent in the evidence .
  • Hydrazinylidene derivatives prioritize N–H⋯O interactions over aryl hydroxyl interactions, affecting their solid-state packing and thermal stability .
Physicochemical Properties
  • Solubility: The 4-hydroxyphenyl group increases aqueous solubility compared to non-polar analogs like 1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one ().
  • Thermal Stability: Steric bulk in cyclopropane-containing analogs () may enhance melting points, whereas conjugated enones () exhibit lower thermal stability due to π-electron delocalization.

Biological Activity

1-Chloro-1-(4-hydroxyphenyl)propan-2-one, also known as a derivative of 4-hydroxyacetophenone, is a synthetic organic compound that has garnered interest due to its diverse biological activities. This article explores its antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a chloro group and a hydroxyphenyl moiety, which contribute to its biological activity. The molecular structure can be represented as follows:

C9H10ClO\text{C}_9\text{H}_{10}\text{ClO}

This structure allows it to interact with biological systems in unique ways, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

In Vitro Studies:
Numerous studies have demonstrated the antimicrobial properties of this compound. It exhibits activity against various bacterial and fungal strains. For instance, derivatives of this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.22 to 0.25 μg/mL for some derivatives .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound DerivativeMIC (µg/mL)Target PathogenActivity Type
7b0.22S. aureusBactericidal
100.25E. coliBactericidal
4a0.30Candida albicansFungicidal

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Cytotoxicity and Antitumor Activity

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. For example, studies indicate that it exhibits significant cytotoxicity against breast cancer cells, with IC50 values greater than 60 μM indicating low toxicity at therapeutic concentrations . The structure–activity relationship (SAR) suggests that modifications to the hydroxy group can enhance or diminish its antitumor activity.

Table 2: Cytotoxicity Data for this compound

Cell LineIC50 (µM)Activity Type
MCF-7 (Breast)>60Low cytotoxicity
HeLa (Cervical)<30Moderate cytotoxicity

The biological activity of this compound is thought to arise from its ability to disrupt cellular processes in pathogens. It may inhibit key enzymes involved in cell wall synthesis or metabolic pathways, leading to cell death . Additionally, its interaction with DNA gyrase and dihydrofolate reductase (DHFR) has been noted, indicating potential in targeting bacterial and fungal infections through multiple mechanisms .

Case Studies

A notable case study evaluated the efficacy of this compound in combination with other antibiotics such as Ciprofloxacin and Ketoconazole. The results showed a synergistic effect, significantly reducing the MICs of these antibiotics when used alongside the chloro compound. This suggests potential for developing combination therapies that could enhance treatment outcomes for resistant infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-Chloro-1-(4-hydroxyphenyl)propan-2-one?

  • Answer: The compound is typically synthesized via condensation reactions. For example, a modified Claisen-Schmidt reaction can be used, where 4-hydroxybenzaldehyde reacts with 2-chloroacetophenone derivatives in ethanol under acidic conditions. Thionyl chloride (SOCl₂) is often employed as a chlorinating agent to introduce the chloro substituent . Yield optimization requires precise stoichiometric control and temperature modulation (e.g., chilling to 273 K for diazonium salt coupling, as seen in hydrazonoyl chloride syntheses) .

Q. How is the molecular structure of this compound characterized experimentally?

  • Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR/IR: Proton environments (e.g., phenolic -OH at δ 9–10 ppm in 1^1H NMR) and carbonyl stretches (~1700 cm1^{-1} in IR) are key identifiers.
  • X-ray diffraction: Single-crystal X-ray studies (e.g., monoclinic P21/cP2_1/c space group, a=7.2681a = 7.2681 Å, b=12.361b = 12.361 Å) provide bond lengths and angles, with hydrogen-bonding networks (e.g., N–H⋯O interactions) critical for packing analysis .
  • SHELX software is widely used for structure refinement, leveraging high-resolution data to resolve atomic positions .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?

  • Answer: Challenges include:

  • Disorder in crystal lattices: Common in flexible substituents (e.g., chlorophenyl groups). Partial occupancy modeling in SHELXL and anisotropic displacement parameter (ADP) adjustments improve accuracy .
  • Hydrogen bonding ambiguities: Free refinement of NH/O–H protons via difference Fourier maps resolves positional uncertainties. For example, N–H⋯O bonds (2.01 Å, 158°) stabilize molecular chains in the crystal .
  • Data-to-parameter ratio optimization: High redundancy (>14:1) and low RintR_{\text{int}} (<0.03) ensure reliability, as seen in studies using Agilent CrysAlis PRO for data collection .

Q. How does this compound serve as an intermediate in heterocyclic synthesis?

  • Answer: The compound’s α-chloroketone moiety reacts with nucleophiles (e.g., hydrazines) to form pyrazoles and triazoles. For instance, coupling with 4-methoxyphenyldiazonium chloride yields hydrazonoyl chlorides, precursors to antimicrobial agents . Mechanistic studies (e.g., DFT calculations) reveal transition-state geometries, aiding in regioselectivity control during cyclization .

Q. How can researchers reconcile contradictions between spectroscopic and crystallographic data?

  • Answer: Discrepancies (e.g., unexpected dihedral angles in NMR vs. X-ray) are resolved via:

  • Dynamic effects: Solution-state NMR may reflect conformational flexibility absent in rigid crystal lattices.
  • Multi-technique validation: Cross-referencing with IR/Raman spectra and mass spectrometry confirms functional group integrity .
  • Computational validation: Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) predict geometries comparable to experimental data .

Q. What computational strategies complement experimental studies of this compound?

  • Answer:

  • Molecular docking: Predicts binding affinities for biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .
  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) from crystallographic data .
  • Thermogravimetric analysis (TGA): Models thermal decomposition pathways, correlating stability with substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.